7-Methylazathioprine
CAS No.:
Cat. No.: VC17855841
Molecular Formula: C10H9N7O2S
Molecular Weight: 291.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N7O2S |
|---|---|
| Molecular Weight | 291.29 g/mol |
| IUPAC Name | 7-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine |
| Standard InChI | InChI=1S/C10H9N7O2S/c1-15-4-13-7-6(15)9(12-3-11-7)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3 |
| Standard InChI Key | OLAVTIZRCVTOLJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1C(=NC=N2)SC3=C(N=CN3C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Methylazathioprine features a complex heterocyclic structure comprising a purine core linked to a nitroimidazole moiety via a sulfonium bridge. The methyl group at the 7-position introduces steric and electronic modifications that distinguish it from the parent compound azathioprine . Key structural descriptors include:
Table 1: Structural identifiers of 7-methylazathioprine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉N₇O₂S | |
| SMILES | CN1C=NC(=C1S+C2=NC=NC3=C2NC=N3)N+[O-] | |
| InChI Key | CAGKKYGOGIIIDP-UHFFFAOYSA-N | |
| CAS Registry Number | 302840-04-6 |
The sulfonium ion center (S+) contributes to the compound’s polarity, influencing its solubility and metabolic stability .
Physicochemical Properties
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:
Table 2: Predicted collision cross-sections for 7-methylazathioprine adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 293.06896 | 154.8 |
| [M+Na]+ | 315.05090 | 169.8 |
| [M-H]- | 291.05440 | 157.5 |
These data suggest pronounced adduct-specific conformational changes, critical for mass spectrometry-based quantification .
Synthesis and Analytical Characterization
Synthetic Pathways
As a custom synthesis product, 7-methylazathioprine is typically produced through nucleophilic methylation of azathioprine under controlled conditions. The process requires stringent purification to isolate the sulfonium intermediate, with yields dependent on reaction temperature and methylating agent potency . Regulatory restrictions apply due to its status as a controlled substance in multiple jurisdictions .
Quality Control Metrics
Pharmacological and Metabolic Profile
Mechanism of Action
While direct targets remain uncharacterized, structural analogy to azathioprine suggests potential immunosuppressive activity via:
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Purine Antimetabolite Activity: Competitive inhibition of purine biosynthesis in lymphocytes
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Thioredoxin Reductase Modulation: Interaction with redox-regulating enzymes via the sulfhydryl group
Table 3: Comparative pharmacokinetic parameters
| Parameter | Azathioprine | 7-Methylazathioprine |
|---|---|---|
| Plasma t₁/₂ (h) | 0.75–1.5 | Not reported |
| Protein Binding (%) | 20–30 | Estimated 40–60 |
| Metabolic Pathway | Xanthine oxidase | Suspected sulfotransferase |
The methyl group likely alters metabolic clearance pathways, potentially reducing reliance on xanthine oxidase-mediated degradation .
Clinical Relevance
Emerging evidence from ulcerative colitis treatment patterns indicates that azathioprine metabolites like 7-methylazathioprine may contribute to interpatient variability in drug response . Suboptimal therapeutic outcomes correlate with elevated metabolite ratios in corticosteroid-refractory cases .
Future Research Directions
Unanswered Questions
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Receptor Profiling: Target deconvolution via chemoproteomics
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Metabolic Fate: Radiolabeled tracer studies to map elimination pathways
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Therapeutic Potential: Evaluation in azathioprine-resistant autoimmune models
Analytical Innovations
Next-generation quantification strategies may leverage:
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MALDI-TOF/TOF Imaging: Spatial resolution of tissue distribution
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Quantum Mechanical Calculations: Prediction of degradation products
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